molecular formula C17H21ClN2O B1320158 (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine CAS No. 917746-04-4

(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine

Cat. No. B1320158
M. Wt: 304.8 g/mol
InChI Key: YIUQQAGTXHJHMO-UHFFFAOYSA-N
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Description

The compound 2-Chloro-6-ethoxy-quinolin-3-ylmethyl-cyclopentyl-amine is a derivative of the quinoline class, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-HIV and antimicrobial properties. The specific compound is not directly mentioned in the provided papers, but its structure suggests it could be of interest in the realm of medicinal chemistry due to the presence of a quinoline core and functional groups that may contribute to its biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can involve novel chemistries, as indicated by the research on 2-(aryl or heteroaryl)quinolin-4-amines . Although the exact synthesis of 2-Chloro-6-ethoxy-quinolin-3-ylmethyl-cyclopentyl-amine is not detailed, similar compounds have been synthesized using innovative approaches, which could potentially be applied to the synthesis of this compound. The synthesis of related compounds involves the use of specific reagents and conditions that could guide the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their biological activity. The quantitative structure-activity relationship (QSAR) analysis of similar compounds has provided guidelines for designing new active compounds . The presence of substituents on the quinoline core, such as the ethoxy group and the cyclopentylamine moiety in 2-Chloro-6-ethoxy-quinolin-3-ylmethyl-cyclopentyl-amine, would likely influence its biological activity and could be explored through QSAR studies.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their biological function and for the synthesis of more complex molecules. The cyclization of related compounds to form quinolin-8-ols or tetrahydroquinolin-8-ols involves the treatment with specific reagents and can proceed via radical intermediates . These reactions highlight the reactivity of the quinoline moiety and suggest potential pathways for the modification of 2-Chloro-6-ethoxy-quinolin-3-ylmethyl-cyclopentyl-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are characterized by various spectroscopic techniques, such as IR, NMR, and mass spectrometry . These properties are influenced by the molecular structure and substituents present on the quinoline core. The ethoxy and cyclopentylamine groups in the compound of interest would contribute to its unique physical and chemical properties, which could be elucidated using similar analytical methods.

Scientific Research Applications

Synthesis and Characterization

The compound (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine and its derivatives are primarily studied in the context of their synthesis and characterization. For example, Heiskell et al. (2005) focused on synthesizing and characterizing a series of alkyl and aryl-(4-methyl-6-nitro-quinolin-2-yl)amines, which share a similar structural framework with the compound (Heiskell et al., 2005).

Catalytic Applications

In catalysis, Paolucci et al. (2008) examined scandium complexes with ligands related to (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine, demonstrating their efficacy in olefin polymerization (Paolucci et al., 2008).

Amination Reactions

The role of similar quinoline derivatives in amination reactions was explored by Garlapati et al. (2012), who synthesized 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives and utilized them for amination reactions with various amines (Garlapati et al., 2012).

Biological Applications

In the context of biological applications, El-Gamal et al. (2016) synthesized novel quinoline derivatives bearing different heterocyclic moieties and evaluated their antimicrobial properties. This study indicates the potential biological significance of quinoline derivatives in developing antimicrobial agents (El-Gamal et al., 2016).

Green Chemistry Synthesis

Siddiqui and Khan (2014) described an eco-friendly and sustainable protocol for synthesizing new quinolinyl alkenes, which could be related to the environmental aspects of synthesizing compounds like (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine (Siddiqui & Khan, 2014).

properties

IUPAC Name

N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O/c1-2-21-15-7-8-16-12(10-15)9-13(17(18)20-16)11-19-14-5-3-4-6-14/h7-10,14,19H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUQQAGTXHJHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclopentanamine

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